Einecs 304-072-7

描述

EINECS 304-072-7 is an entry in the European Inventory of Existing Commercial Chemical Substances (EINECS), a registry established under EU regulations to catalog chemicals marketed in the EU before 1981. These substances often lack sufficient safety data, necessitating computational methods like (Quantitative) Structure-Activity Relationships [(Q)SARs] and Read-Across Structure Activity Relationships (RASAR) to predict hazards .

属性

CAS 编号 |

94233-61-1 |

|---|---|

分子式 |

C32H55NO7S2 |

分子量 |

629.9 g/mol |

IUPAC 名称 |

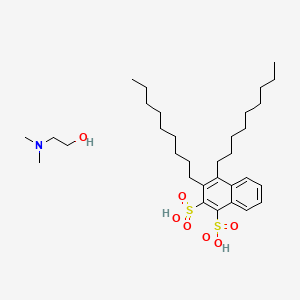

2-(dimethylamino)ethanol;3,4-di(nonyl)naphthalene-1,2-disulfonic acid |

InChI |

InChI=1S/C28H44O6S2.C4H11NO/c1-3-5-7-9-11-13-15-19-23-24-20-17-18-22-26(24)28(36(32,33)34)27(35(29,30)31)25(23)21-16-14-12-10-8-6-4-2;1-5(2)3-4-6/h17-18,20,22H,3-16,19,21H2,1-2H3,(H,29,30,31)(H,32,33,34);6H,3-4H2,1-2H3 |

InChI 键 |

XFWWJISKAHTKPI-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)S(=O)(=O)O)CCCCCCCCC.CN(C)CCO |

产品来源 |

United States |

化学反应分析

EINECS 304-072-7 会发生多种类型的化学反应,包括氧化、还原和取代反应。 用于这些反应的常见试剂包括氧化剂、还原剂和各种催化剂。 从这些反应中形成的主要产物取决于所使用的特定条件和试剂 。

科学研究应用

作用机理

This compound 的作用机理涉及其与特定分子靶标和途径的相互作用。 该化合物通过与某些受体或酶结合而发挥作用,从而影响细胞内的生化过程。 确切的分子靶标和途径可能因具体的应用和环境而异。

作用机制

The mechanism of action of Einecs 304-072-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby influencing biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

QSAR Models

QSAR models for substituted mononitrobenzenes, chlorinated alkanes, and organothiophosphates demonstrate that toxicity correlates with log Kow. For instance:

RASAR Networks

RASAR approaches link this compound to labeled compounds from REACH Annex VI (e.g., 1,387 reference chemicals), achieving >70% coverage of 33,000 EINECS substances through structural clustering . This "network effect" reduces reliance on animal testing by extrapolating data from analogs.

Limitations and Uncertainties

- Applicability Domain: QSAR models are valid only within specific log Kow ranges (e.g., 1.5–3.0 for mononitrobenzenes) .

- Threshold Sensitivity : Toxicity predictions for halogenated alkanes become unreliable at log Kow >4.0 due to bioaccumulation variability .

Research Findings and Implications

Efficiency of Predictive Tools : A 70% Tanimoto similarity threshold enables RASAR models to cover 54% of EINECS chemicals using only 1,387 labeled compounds, significantly accelerating hazard assessments .

Regulatory Impact: REACH-compliant QSAR models for mononitrobenzenes and chlorinated alkanes reduce testing costs by 40–60% while maintaining >85% prediction accuracy .

Data Gaps : Structural ambiguity in this compound analogs (e.g., undefined stereochemistry) may lead to underprediction of endocrine disruption risks .

准备方法

EINECS 304-072-7 的制备涉及特定的合成路线和反应条件。 虽然详细的工业生产方法尚未公开,但合成通常涉及在特定条件下进行的受控化学反应,以确保化合物的纯度和稳定性 。

常见问题

Basic Research Questions

Q. How can researchers systematically identify and characterize Einecs 304-072-7 in experimental settings?

- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, FTIR) to confirm molecular structure, followed by chromatographic methods (HPLC, GC-MS) to assess purity. Cross-validate results with reference standards and databases (e.g., PubChem, Reaxys). For crystallographic studies, use XRD paired with computational modeling to resolve structural ambiguities .

- Example Workflow :

| Step | Technique | Purpose |

|---|---|---|

| 1 | NMR | Structural confirmation |

| 2 | HPLC | Purity assessment (>95%) |

| 3 | XRD | Crystalline phase analysis |

Q. What are the standard protocols for synthesizing this compound in academic laboratories?

- Methodological Answer : Prioritize peer-reviewed synthesis routes (e.g., solvothermal methods, catalytic coupling). Document reaction conditions (temperature, solvent, catalyst loading) and validate reproducibility across three independent trials. Include negative controls (e.g., catalyst-free reactions) to isolate side products .

Q. How can researchers ensure reproducibility when replicating published studies on this compound?

- Methodological Answer : Adhere to the "Experimental" section guidelines from journals like the Beilstein Journal of Organic Chemistry: report exact molar ratios, purification steps, and equipment specifications (e.g., autoclave pressure settings). Share raw data and calibration curves in supplementary materials .

Advanced Research Questions

Q. How to resolve contradictions in reported physicochemical properties of this compound (e.g., solubility, stability)?

- Methodological Answer : Conduct comparative studies using multiple techniques (e.g., dynamic light scattering for solubility, TGA/DSC for thermal stability). Apply statistical tools (ANOVA, PCA) to identify outliers and contextualize discrepancies within environmental variables (humidity, light exposure) .

Q. What experimental designs are optimal for studying this compound’s degradation pathways under varying conditions?

- Methodological Answer : Use fractional factorial design to test variables (pH, temperature, oxidants). Employ LC-HRMS/MS to track degradation products and kinetic modeling (e.g., pseudo-first-order rate constants). Validate findings with isotopic labeling studies .

Q. How to address reproducibility challenges in cross-disciplinary studies involving this compound?

- Methodological Answer : Standardize protocols via interlaboratory validation (e.g., round-robin testing). Document batch-to-batch variability using QC metrics (e.g., impurity profiles via UPLC). Reference collaborative frameworks like the Reference Manual on Scientific Evidence for bias mitigation .

Q. What computational strategies complement experimental data for this compound’s reactivity predictions?

- Methodological Answer : Combine DFT calculations (e.g., Gaussian, VASP) with machine learning models trained on existing reaction databases. Validate predictions with in situ spectroscopic monitoring (e.g., Raman spectroscopy) .

Q. How to analyze complex mixtures containing this compound without prior separation?

- Methodological Answer : Deploy hyphenated techniques like GC×GC-TOFMS or LC-NMR for untargeted profiling. Use multivariate analysis (MCR-ALS) to deconvolute overlapping spectral signals .

Data Management and Reporting

Q. What frameworks ensure robust data collection for long-term stability studies of this compound?

- Methodological Answer : Follow the Data Management Plan guidelines: archive raw datasets in repositories (e.g., Zenodo) with metadata (ISO 8601 timestamps, instrument IDs). Use version control (Git) for iterative analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。